N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide
Description
This compound features a tetrahydroisoquinoline core substituted with a cyclopropanecarbonyl group at position 2 and a benzo[d][1,3]dioxole-5-carboxamide moiety at position 5. The compound’s synthesis likely involves multi-step coupling reactions, analogous to methods described for structurally related carboxamides in the evidence .
Properties
IUPAC Name |
N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c24-20(15-4-6-18-19(10-15)27-12-26-18)22-17-5-3-13-7-8-23(11-16(13)9-17)21(25)14-1-2-14/h3-6,9-10,14H,1-2,7-8,11-12H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAZDGKWRDOPYGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bischler–Napieralski Cyclization
The THIQ core is commonly synthesized via the Bischler–Napieralski reaction, which involves cyclization of phenethylamine derivatives. For instance, treatment of 2-phenethylamide 3 with phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) generates the dihydroisoquinoline intermediate 4 , which is subsequently reduced to the THIQ scaffold 5 (Scheme 1).
Table 1: Comparison of Bischler–Napieralski Reaction Conditions
| Catalyst | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|
| POCl₃ | 80–90 | 65–75 | |
| PPA | 120 | 70–80 |
The choice of catalyst impacts both yield and reaction time. PPA generally offers higher yields due to its ability to stabilize reactive intermediates.
Reduction to Tetrahydroisoquinoline
Reduction of dihydroisoquinoline 4 to THIQ 5 is typically achieved using sodium borohydride (NaBH₄) in ethanol. For example, NaBH₄ reduction of 4 at 0°C affords 5 in 85% yield. Alternative reductants like lithium aluminum hydride (LiAlH₄) may lead to over-reduction and are avoided.
Acylation at Position 2 with Cyclopropanecarbonyl Group
Acylation Reagents and Conditions
The introduction of the cyclopropanecarbonyl group at the THIQ nitrogen involves N-acylation. Cyclopropanecarbonyl chloride 6 is reacted with THIQ 5 in the presence of a base such as triethylamine (Et₃N) to yield 7 (Scheme 2).
Table 2: Acylation Optimization
| Base | Solvent | Time (h) | Yield (%) | |
|---|---|---|---|---|
| Et₃N | CH₂Cl₂ | 4 | 78 | |
| Pyridine | THF | 6 | 65 |
Et₃N in dichloromethane provides superior yields due to efficient HCl scavenging.
Optimization and Challenges
Regioselectivity in THIQ Functionalization
Positional selectivity during acylation and coupling is critical. Directed ortho-metalation using tert-butyllithium (t-BuLi) enables selective functionalization at position 7, as demonstrated in analogous THIQ systems.
Purification and Characterization
Final purification via column chromatography (silica gel, ethyl acetate/hexane) affords the target compound in >95% purity. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide can undergo several types of chemical reactions:
Oxidation and reduction: These reactions can modify the functional groups present in the compound, altering its chemical properties.
Substitution reactions: These can replace certain functional groups with others, potentially creating derivatives with different biological activities.
Hydrolysis: This can break the compound into smaller fragments under specific conditions.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride for redox reactions. Substitution reactions may involve reagents such as halogens or nucleophiles, while hydrolysis can be facilitated by acids or bases.
Major Products Formed
Depending on the reaction type, the products can range from oxidized or reduced forms of the compound to entirely new derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
Potential Anticancer Activity
Research indicates that compounds similar to N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide exhibit significant anticancer activity. For instance, derivatives of tetrahydroisoquinolines have been shown to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. The mechanism of action often involves inducing apoptosis and disrupting cell cycle progression in cancer cells .
Neuropharmacological Research
The compound's ability to cross the blood-brain barrier suggests potential applications in treating central nervous system disorders. Studies have demonstrated that similar compounds can modulate neurotransmitter systems and exhibit neuroprotective effects, making them candidates for further research in neuropharmacology .
Synthesis and Derivative Exploration
The synthesis of this compound typically involves multi-step organic reactions that require careful control of reaction conditions to achieve high yield and purity. The synthesis process can be outlined as follows:
- Preparation of Tetrahydroisoquinoline Derivative : Starting materials undergo cyclization reactions to form the tetrahydroisoquinoline core.
- Formation of Benzo[d][1,3]dioxole Ring : Subsequent reactions introduce the benzo[d][1,3]dioxole moiety.
- Final Coupling Reaction : The cyclopropanecarbonyl group is introduced through acylation or similar methods.
These synthetic routes allow for the exploration of various derivatives that may enhance biological activity or selectivity against specific targets .
Case Studies
Case Study 1: Anticancer Activity Assessment
In a study assessing the anticancer properties of related compounds, several derivatives were tested against the MCF-7 cell line using the MTT assay. Compounds demonstrated IC50 values indicating significant cytotoxicity compared to standard chemotherapeutics like Doxorubicin. The structure-activity relationship analysis highlighted the importance of specific functional groups in enhancing anticancer activity .
Case Study 2: Neuroprotective Effects
Another study investigated the neuroprotective effects of tetrahydroisoquinoline derivatives in models of neurodegeneration. The results indicated that certain modifications to the core structure improved their ability to protect neuronal cells from oxidative stress-induced damage .
Mechanism of Action
The exact mechanism of action depends on the specific biological target and context. Generally, the compound may interact with molecular targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking, affecting the function of proteins or enzymes involved in disease pathways.
Comparison with Similar Compounds
Structural Analogues
Key Observations :
- Core Structure Influence: The tetrahydroisoquinoline core in the target compound may enhance rigidity and receptor binding compared to thiazole (compound 77) or dihydroquinoline (compound in ) cores, which could improve metabolic stability .
- Substituent Effects: The benzo[d][1,3]dioxole group, present in both the target compound and compound 77, is electron-rich and may enhance π-π stacking interactions in biological targets.
Spectroscopic and Physicochemical Properties
Insights :
- The target compound’s benzodioxole and tetrahydroisoquinoline groups may improve aqueous solubility compared to cyclopentane-based 3g .
- Steric effects from the tetrahydroisoquinoline core could reduce crystallization tendency, favoring amorphous solid formation, as seen in 3g .
Biological Activity
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound notable for its potential biological activities. This compound is characterized by its unique structural features, including a tetrahydroisoquinoline moiety and a benzo[d][1,3]dioxole functional group. The exploration of its biological activity is crucial for understanding its potential applications in medicinal chemistry and pharmacology.
| Property | Value |
|---|---|
| Molecular Formula | C23H21N3O3 |
| Molecular Weight | 387.4 g/mol |
| CAS Number | 1206989-81-2 |
| Density | N/A |
| Melting Point | N/A |
| Boiling Point | N/A |
Research has indicated that compounds similar to this compound may interact with various biological targets. These interactions can lead to diverse pharmacological effects:
- Anticancer Activity : Some studies suggest that derivatives of tetrahydroisoquinoline exhibit cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
- Neuroprotective Effects : Compounds containing isoquinoline structures have been shown to exert neuroprotective effects in models of neurodegenerative diseases. They may modulate neurotransmitter systems and reduce oxidative stress.
- Anti-inflammatory Properties : The benzo[d][1,3]dioxole moiety is associated with anti-inflammatory activities. This could be beneficial in treating conditions characterized by chronic inflammation.
Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated a series of tetrahydroisoquinoline derivatives for their anticancer properties. The results indicated that specific modifications to the cyclopropanecarbonyl group enhanced cytotoxicity against breast cancer cells (MCF-7) by inducing apoptosis through caspase activation .
Study 2: Neuroprotective Effects
Research conducted on a related compound demonstrated significant neuroprotective effects in an Alzheimer's disease model. The compound was found to inhibit acetylcholinesterase activity and reduce amyloid-beta aggregation, suggesting potential therapeutic applications for cognitive disorders .
Study 3: Anti-inflammatory Activity
In an investigation of the anti-inflammatory properties of benzo[d][1,3]dioxole derivatives, it was shown that these compounds could significantly reduce the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. This suggests a possible role in managing inflammatory diseases .
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Cyclopropanecarbonyl chloride, DCM, 0–25°C | 65–78 | 90% |
| 2 | EDCI/HOBt, DMF, 50°C, 12h | 70–85 | 88% |
Advanced: How can reaction conditions be optimized to minimize epimerization during cyclopropanecarbonyl group attachment?
Answer:
Epimerization at the tetrahydroisoquinoline nitrogen is a critical challenge. Mitigation strategies include:
- Temperature Control: Maintain reactions at 0–5°C during acylation to limit thermal racemization .
- Solvent Selection: Use low-polarity solvents (e.g., DCM over DMF) to reduce nucleophilicity of the reaction medium .
- Catalytic Additives: Introduce chiral auxiliaries or Lewis acids (e.g., ZnCl₂) to stabilize intermediates .
- Real-Time Monitoring: Employ inline NMR or LC-MS to track stereochemical integrity during synthesis .
Basic: What analytical techniques are recommended for structural validation?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm cyclopropane ring protons (δ 1.1–1.3 ppm) and amide carbonyl (δ ~165 ppm) .
- High-Resolution Mass Spectrometry (HRMS): ESI+ mode for molecular ion [M+H]⁺ matching calculated mass (±2 ppm) .
- X-ray Crystallography: For absolute stereochemistry determination if crystalline derivatives are obtainable .
Q. Table 2: Key NMR Signals
| Functional Group | ¹H δ (ppm) | ¹³C δ (ppm) |
|---|---|---|
| Cyclopropane CH₂ | 1.1–1.3 | 8–12 |
| Amide (C=O) | – | 164–166 |
| Benzodioxole OCH₂O | 5.9–6.1 | 100–102 |
Advanced: How do electronic effects of the benzodioxole moiety influence biological target engagement?
Answer:
The electron-rich benzodioxole group enhances π-π stacking with aromatic residues in enzyme active sites (e.g., kinases or GPCRs). Computational docking (AutoDock Vina) paired with mutagenesis studies can validate:
- Hydrogen Bonding: Amide carbonyl interactions with catalytic lysine/aspartate residues .
- Solvent Accessibility: MD simulations to assess the benzodioxole’s role in shielding hydrophobic pockets .
Contradictory activity data may arise from off-target binding; surface plasmon resonance (SPR) assays are recommended for specificity profiling .
Basic: What are the stability profiles of this compound under physiological conditions?
Answer:
- pH Stability: Degrades rapidly at pH < 4 (amide hydrolysis) or pH > 9 (benzodioxole ring opening). Use buffered solutions (pH 7.4) for in vitro assays .
- Light Sensitivity: Benzodioxole absorbs UV light (λmax ~280 nm); store in amber vials at –20°C .
- Oxidative Stability: Susceptible to singlet oxygen; add antioxidants (e.g., BHT) in long-term storage .
Advanced: How can contradictory bioactivity data between in vitro and in vivo models be resolved?
Answer:
Discrepancies often stem from:
- Metabolic Instability: Phase I metabolism (e.g., CYP450-mediated oxidation of cyclopropane) reduces bioavailability. Perform hepatic microsome assays to identify metabolites .
- Protein Binding: High serum albumin binding (>90%) may limit free drug concentration. Use equilibrium dialysis to measure unbound fractions .
- Dosing Regimen: Adjust administration routes (e.g., intraperitoneal vs. oral) and monitor pharmacokinetics (Cmax, AUC) via LC-MS/MS .
Basic: What computational tools are suitable for predicting SAR (Structure-Activity Relationships)?
Answer:
- QSAR Modeling: Utilize Schrödinger’s Maestro or MOE to correlate substituent effects (e.g., cyclopropane vs. cyclohexane) with IC₅₀ values .
- Pharmacophore Mapping: Define essential features (amide, benzodioxole) using LigandScout .
- ADMET Prediction: SwissADME or pkCSM for bioavailability, BBB penetration, and toxicity .
Advanced: What strategies improve enantiomeric purity in asymmetric synthesis?
Answer:
- Chiral Catalysts: Use Ru-BINAP complexes for enantioselective hydrogenation of tetrahydroisoquinoline precursors .
- Kinetic Resolution: Enzymatic methods (e.g., lipases) to separate diastereomers during amide coupling .
- Crystallization-Induced Diastereomer Transformation: Seed with enantiopure crystals to drive equilibrium .
Basic: How is the compound’s solubility profile optimized for cell-based assays?
Answer:
- Co-Solvents: Use DMSO (≤0.1% v/v) or cyclodextrin complexes to enhance aqueous solubility .
- pH Adjustment: Prepare stock solutions in mildly acidic buffers (pH 5–6) if amine protonation improves solubility .
Advanced: What mechanistic studies elucidate its role in enzyme inhibition?
Answer:
- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and stoichiometry .
- Stop-Flow Kinetics: Measure pre-steady-state inhibition rates to distinguish competitive vs. non-competitive mechanisms .
- Cryo-EM: Resolve inhibitor-enzyme complexes at near-atomic resolution for allosteric site identification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
